2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethanamine, also known as 2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)ethylamine hydrochloride, is a compound with significant potential in scientific research. Its molecular formula is , and it has a molecular weight of 153.19 g/mol. The compound is classified under the category of oxadiazoles, which are heterocyclic compounds containing nitrogen and oxygen in their ring structure.
The compound is sourced from various chemical suppliers, including Sigma-Aldrich and AstaTech, which provide it for research purposes. It is classified as a fine chemical and is often utilized in pharmaceutical research due to its unique structural properties that may influence biological activity .
The synthesis of 2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)ethanamine typically involves the following steps:
The synthesis requires careful control of reaction conditions such as temperature and pH to ensure high yield and purity of the final product. Characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .
The molecular structure of 2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)ethanamine features a cyclopropyl group attached to an oxadiazole ring, which is further connected to an ethylamine moiety. The specific arrangement of these groups contributes to its chemical properties.
The compound has the following structural characteristics:
The compound can participate in various chemical reactions typical for amines and heterocycles. Notable reactions include:
Reactions involving this compound should be conducted under controlled conditions to prevent degradation or unwanted side reactions. The stability of the oxadiazole ring under different pH conditions is particularly important for its applications .
The physical properties include:
Key chemical properties include:
2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethanamine has potential applications in:
The 1,2,4-oxadiazole heterocycle, first synthesized in 1884 by Tiemann and Krüger, remained largely unexplored until the mid-20th century when its therapeutic potential was recognized [1] [6]. The 1960s marked a pivotal milestone with the approval of Oxolamine as the first commercial 1,2,4-oxadiazole-based drug, utilized for its antitussive (cough-suppressing) properties [1]. Subsequent decades witnessed strategic exploitation of this scaffold, leading to clinically significant agents like:
A significant surge in research occurred post-2000, driven by the discovery of naturally occurring 1,2,4-oxadiazoles like phidianidines A/B (isolated from the sea slug Phidiana militaris in 2011) and quisqualic acid (from Quisqualis indica seeds). These natural products demonstrated cytotoxic and receptor-modulating activities, validating the scaffold’s biological relevance [1] [8]. Table 1 highlights key therapeutic milestones.
Table 1: Clinically Approved Drugs Featuring the 1,2,4-Oxadiazole Scaffold
Drug Name | Therapeutic Category | Primary Target/Mechanism | Approximation |
---|---|---|---|
Oxolamine | Antitussive | Peripheral cough reflex suppression | 1960s |
Prenoxdiazine | Antitussive | Tracheobronchial receptor modulation | 1970s |
Pleconaril | Antiviral | Picornavirus capsid inhibition | 1990s |
Ataluren | Genetic disorder (DMD) | Nonsense mutation readthrough promotion | 2010s |
Fasiplon | Anxiolytic | GABA_A receptor partial agonism | 1990s |
The 1,2,4-oxadiazole ring serves as a strategic bioisostere for ester, amide, or carboxylic acid functionalities, addressing critical limitations of these groups while preserving their spatial and electronic profiles [6] [8]. Key advantages include:
Table 2 contrasts the properties of conventional carbonyl groups with their 1,2,4-oxadiazole bioisosteres:
Table 2: Bioisosteric Advantages of 1,2,4-Oxadiazole Over Carbonyl Groups
Property | Ester/Amide Group | 1,2,4-Oxadiazole Bioisostere | Impact on Drug Design |
---|---|---|---|
Hydrolytic Stability | Low (pH/enzyme-sensitive) | High | Enhanced oral bioavailability |
Dipole Moment | ~1.5-1.8 D | ~3.5 D | Improved target binding affinity |
Metabolic Susceptibility | High (esterases/amidases) | Low | Extended half-life; reduced dosing |
Hydrogen Bond Capacity | Acceptor/donor (amide NH) | Acceptor only | Simplified binding interactions |
2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethanamine (Chemical formula: C₇H₁₁N₃O; PubChem CID: 28275451) exemplifies the strategic optimization of 1,2,4-oxadiazole derivatives for enhanced drug-like properties [5]. Its structure integrates two pharmacologically privileged elements:
This compound’s versatility is evident in its applications:
SAR studies underscore the criticality of the cyclopropyl group: Replacement with bulkier alkyls (e.g., cyclohexyl) diminishes target binding, while smaller groups (e.g., methyl) reduce metabolic stability. The ethylamine chain’s length is equally sensitive—extension beyond two carbons drastically reduces CNS penetration [4] [9].
Table 3: Key Derivatives and Applications of 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethanamine
Derivative Structure | Biological Target | Observed Activity | Reference |
---|---|---|---|
N-Acetylated analog | NF-κB pathway | IL-6 inhibition (84% at 10 μM) | [3] |
5-HT₆ receptor conjugate | Serotonin receptor | Ki = 120 nM (agonist) | [10] |
Cruzain inhibitor hybrid | Trypanosoma cruzi protease | IC₅₀ = 0.8 μM; parasite clearance | [8] |
Sigma receptor ligand | σ₁/σ₂ receptors | Antidepressant effects (murine model) | [4] |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0